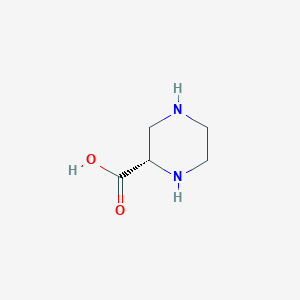

(S)-Piperazine-2-carboxylic acid

Descripción general

Descripción

(S)-Piperazine-2-carboxylic acid is an organic compound with the molecular formula C5H10N2O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (S)-Piperazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate diamines with diesters. For example, the reaction of ethylenediamine with diethyl oxalate under controlled conditions can yield the desired piperazine derivative. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired enantiomer.

Análisis De Reacciones Químicas

Types of Reactions: (S)-Piperazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine-2,3-dione, while reduction could produce piperazine-2-methanol.

Aplicaciones Científicas De Investigación

Overview

(S)-Piperazine-2-carboxylic acid is a derivative of piperazine, characterized by its chiral nature, which allows it to interact selectively with biological systems. Its chemical formula is , and it exists as a white to pale yellow powder with high optical purity (≥99%) .

Pharmaceutical Development

This compound serves as a chiral intermediate in the synthesis of various pharmaceutical compounds. Its ability to form stable complexes with target biomolecules enhances drug efficacy and selectivity. For instance, it has been incorporated into peptide structures to improve their biological activity .

Case Study: Peptidomimetics

A study demonstrated the incorporation of (S)-PCA into peptides, resulting in compounds with improved conformational stability. The synthesized peptides exhibited distinct turn-inducing abilities, which are crucial for their biological function .

Agrochemical Applications

In agrochemicals, (S)-PCA is utilized as a building block for the development of herbicides and pesticides. Its chiral nature allows for the design of more effective agrochemical agents that can target specific pathways in pests while minimizing impact on non-target organisms .

Chiral Catalysts

This compound is employed as a chiral catalyst in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it valuable in producing fine chemicals and specialty polymers .

Fine Chemicals Production

The compound is also used in the production of fine chemicals where chirality is essential for the desired properties of the final product. For example, it has been utilized in synthesizing various piperazine derivatives that find applications in medicinal chemistry .

Mecanismo De Acción

The mechanism by which (S)-Piperazine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. For example, it could inhibit or activate specific enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Piperazine: A simpler analog without the carboxylic acid group.

N-Methylpiperazine: A derivative with a methyl group attached to the nitrogen atom.

Piperazine-2,5-dione: A related compound with a diketone structure.

Uniqueness: (S)-Piperazine-2-carboxylic acid is unique due to its chiral nature and the presence of both piperazine and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various compounds.

Actividad Biológica

(S)-Piperazine-2-carboxylic acid is a significant compound in medicinal chemistry, primarily recognized for its role as a building block in the synthesis of various pharmaceuticals. This article delves into its biological activities, particularly focusing on its inhibitory effects on enzymes relevant to neurodegenerative diseases and its potential applications in drug development.

Overview of Biological Activity

This compound exhibits notable biological activity, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease. Recent studies have demonstrated that derivatives of this compound can serve as multi-target directed ligands (MTDLs) with significant anticholinesterase activity.

Key Findings:

- Inhibition of AChE and BChE : Research indicates that certain derivatives, such as 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid, show competitive inhibition against AChE with a Ki value of 10.18 µM, demonstrating selectivity for AChE over BChE .

- Cytotoxicity : The cytotoxicity profile of these compounds was assessed using human neuroblastoma cell lines (SH-SY5Y), revealing lower toxicity levels compared to standard drugs like staurosporine and comparable toxicity to donepezil, a commonly used Alzheimer’s treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies provide insights into how modifications to the piperazine-2-carboxylic acid structure influence biological activity. Molecular docking studies have illustrated stable binding interactions with key enzyme sites, indicating that specific functional groups enhance inhibitory potency and selectivity.

| Compound | Ki (AChE) | Selectivity Index (SI) |

|---|---|---|

| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | 10.18 µM | 17.90 |

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | 1.6 nM | 21862.5 |

Case Studies

- Alzheimer's Disease Research : A study focused on the development of MTDLs for Alzheimer's therapy identified several piperazine derivatives with enhanced anticholinesterase activity. The most potent derivative exhibited a significantly lower Ki value against BChE compared to donepezil, suggesting its potential as a therapeutic agent .

- Enzymatic Synthesis : Another research avenue explored the enzymatic resolution of racemic piperazine-2-carboxylic acid using Candida antarctica lipase A (CAL-A), achieving high enantiomeric purity. This method not only highlights the compound's synthetic utility but also underscores its relevance in producing optically active pharmaceuticals .

The mechanisms by which this compound exerts its biological effects primarily involve:

- Competitive Inhibition : The compound competes with acetylcholine for binding at the active sites of AChE and BChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating cognitive decline associated with Alzheimer's disease.

- Molecular Interactions : Detailed molecular dynamics simulations have shown that the compound forms hydrogen bonds and hydrophobic interactions with the enzymes, contributing to its inhibitory efficacy .

Propiedades

IUPAC Name |

(2S)-piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSXHAMIXJGYCS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363601 | |

| Record name | (S)-Piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147650-70-2 | |

| Record name | (S)-Piperazine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147650-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.